molecular formula C25H24N4O2S B5492622 1-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-naphthyl methyl ether

1-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-naphthyl methyl ether

Cat. No.: B5492622
M. Wt: 444.6 g/mol
InChI Key: FBZLUDFNVBSBLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-naphthyl methyl ether is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazino-benzoxazepine core, which is fused with a naphthyl methyl ether group, and a butylsulfanyl substituent.

Preparation Methods

The synthesis of 1-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-naphthyl methyl ether involves multiple steps, starting with the preparation of the triazino-benzoxazepine core. This core can be synthesized through the condensation of appropriate isatins with benzene-1,2-diamine or thiosemicarbazide under reflux conditions in acetic acid . The butylsulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable butylthiol reagent is used. The final step involves the attachment of the naphthyl methyl ether group through an etherification reaction using naphthol and a methylating agent .

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

1-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-naphthyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazino-benzoxazepine core can be reduced under catalytic hydrogenation conditions to yield the corresponding dihydro derivatives.

    Substitution: The naphthyl methyl ether group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-naphthyl methyl ether involves its interaction with specific molecular targets and pathways. The triazino-benzoxazepine core is known to interact with DNA through intercalation, which can disrupt DNA replication and transcription processes. Additionally, the butylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar compounds to 1-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-naphthyl methyl ether include other triazino-benzoxazepine derivatives and heterocyclic compounds with similar structural features. These compounds often exhibit similar biological activities, such as DNA intercalation and enzyme inhibition. the presence of the butylsulfanyl group and the naphthyl methyl ether moiety in this compound may confer unique properties, such as increased lipophilicity and enhanced biological activity .

Some similar compounds include:

These compounds share structural similarities but differ in their substituents and specific biological activities.

Properties

IUPAC Name

3-butylsulfanyl-6-(2-methoxynaphthalen-1-yl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S/c1-3-4-15-32-25-27-24-22(28-29-25)18-11-7-8-12-19(18)26-23(31-24)21-17-10-6-5-9-16(17)13-14-20(21)30-2/h5-14,23,26H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZLUDFNVBSBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=C(C=CC5=CC=CC=C54)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.